4-Chloro-2-(trifluoromethyl)phenylboronic acid
Overview
Description
4-Chloro-2-(trifluoromethyl)phenylboronic Acid is a chemical compound with the molecular formula C7H5BClF3O2 and a molecular weight of 224.37 . It appears as a white to pale yellowish brown crystalline powder .
Molecular Structure Analysis
The molecular structure of 4-Chloro-2-(trifluoromethyl)phenylboronic Acid is represented by the formula C7H5BClF3O2 . The compound contains a phenyl ring substituted with a boronic acid group, a chlorine atom, and a trifluoromethyl group .Chemical Reactions Analysis
While specific chemical reactions involving 4-Chloro-2-(trifluoromethyl)phenylboronic Acid are not detailed in the search results, boronic acids are generally known to participate in various types of reactions, including Suzuki-Miyaura cross-coupling reactions .Physical And Chemical Properties Analysis
4-Chloro-2-(trifluoromethyl)phenylboronic Acid is a solid at 20°C . It has a melting point of 182°C and is soluble in methanol .Scientific Research Applications
Catalysis in Amidation Reactions
4-Chloro-2-(trifluoromethyl)phenylboronic acid plays a significant role in catalyzing reactions. For instance, a derivative, 2,4-Bis(trifluoromethyl)phenylboronic acid, is highly effective in catalyzing dehydrative amidation between carboxylic acids and amines. This catalyst is pivotal in α-dipeptide synthesis, with the ortho-substituent of boronic acid crucial in accelerating the reaction (Wang, Lu, & Ishihara, 2018).
Synthesis of Pharmaceutical Intermediates
4-Chloro-2-(trifluoromethyl)phenylboronic acid is an important pharmaceutical intermediate. Studies have focused on its synthesis, introducing high-production-and-purity methods suitable for industrial applications. The structure of these products has been verified using IR, 1H NMR, and 13C NMR techniques (Yuan-long, 2007).
Transition Metal Trifluoromethyl Complexes
This compound contributes to the study of transition metal trifluoromethyl complexes, which are fundamental in trifluoromethylation chemistry. Research in this area includes the synthesis, isolation, and characterization of new complexes, providing insights into the structure and reactivity of Cu(III) trifluoromethyl complexes (Zhang & Bie, 2016).
Enhancing Silylation Reactions
In ruthenium-catalyzed aromatic C-H silylation, derivatives of 4-Chloro-2-(trifluoromethyl)phenylboronic acid, such as trifluoromethyl-substituted phenylboronic acids, enable selective silylation. This process yields silylated products utilized in Suzuki-Miyaura coupling and other reactions (Ihara & Suginome, 2009).
In Electroluminescent Properties Research
This compound is also significant in synthesizing mono-cyclometalated Pt(II) complexes with electroluminescent properties. It's used as a chromophoric N∧C cyclometalated ligand in the synthesis of these complexes, highlighting its utility in materials science (Ionkin, Marshall, & Wang, 2005).
Antibacterial Activity
Phenylboronic acids, including derivatives of 4-Chloro-2-(trifluoromethyl)phenylboronic acid, are studied for their antibacterial potency. Investigations include assessing physicochemical, structural, antimicrobial, and spectroscopic properties. Such compounds show potential interactions with bacterial enzymes, like LeuRS of Escherichia coli, indicating their relevance in antibacterial research (Adamczyk-Woźniak et al., 2021).
Diagnostic and Therapeutic Applications
Phenylboronic acid-decorated polymeric nanomaterials, involvingderivatives of 4-Chloro-2-(trifluoromethyl)phenylboronic acid, are utilized in advanced bio-applications. These compounds form reversible complexes with polyols, including sugars, diols, and diphenols, making them useful in drug delivery systems and biosensors. Their unique chemistry is exploited for diagnostic and therapeutic purposes, particularly in interactions with glucose and sialic acid (Lan & Guo, 2019).
Optical Modulation in Nanotechnology
In nanotechnology, phenyl boronic acids like 4-Chloro-2-(trifluoromethyl)phenylboronic acid are used to modulate the optical properties of single-walled carbon nanotubes (SWNT). These compounds are conjugated to polymers like polyethylene glycol, allowing SWNT to be used in applications like saccharide recognition and photoluminescence quantum yield studies. This showcases the compound's role in developing advanced nanomaterials for various applications, including biosensing and imaging (Mu et al., 2012).
Supramolecular Assemblies
4-Chloro-2-(trifluoromethyl)phenylboronic acid is instrumental in designing supramolecular assemblies. It forms hydrogen bonds with hetero N-atoms, leading to the creation of complex molecular structures. These properties are significant in the fields of crystal engineering and materials science, where such assemblies have potential applications (Pedireddi & Seethalekshmi, 2004).
Safety And Hazards
properties
IUPAC Name |
[4-chloro-2-(trifluoromethyl)phenyl]boronic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BClF3O2/c9-4-1-2-6(8(13)14)5(3-4)7(10,11)12/h1-3,13-14H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YAPBOBGBYQQYHX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=C(C=C1)Cl)C(F)(F)F)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BClF3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40376837 | |
Record name | 4-Chloro-2-(trifluoromethyl)phenylboronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40376837 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.37 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-2-(trifluoromethyl)phenylboronic acid | |
CAS RN |
313545-41-4 | |
Record name | 4-Chloro-2-(trifluoromethyl)phenylboronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40376837 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Chloro-2-(trifluoromethyl)phenylboronic Acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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